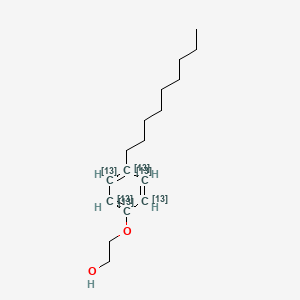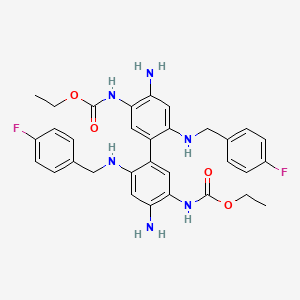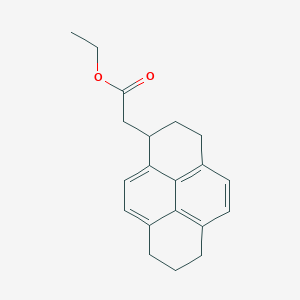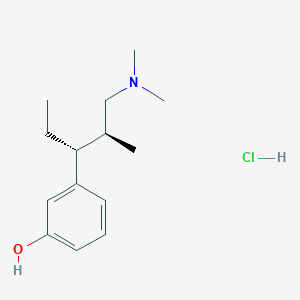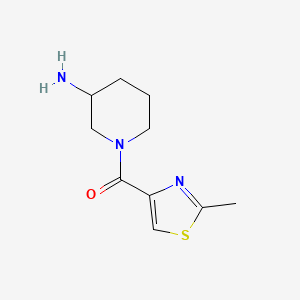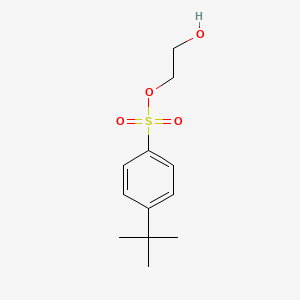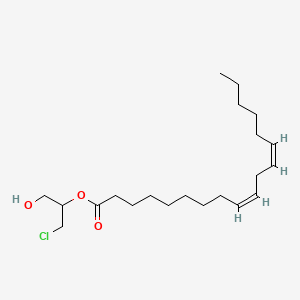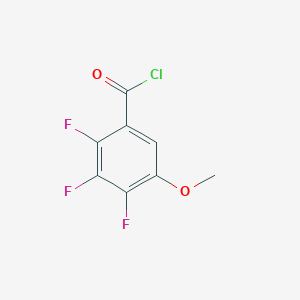![molecular formula C8H12ClNO2 B13439627 (3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-Azabicyclo[222]octan-3-carbonochloridate is a bicyclic compound that features a nitrogen atom within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Azabicyclo[22One common method involves the enantioselective construction of the azabicyclo scaffold using stereoselective reactions . Another approach includes the use of palladium-catalyzed reactions to introduce functional groups onto the bicyclic structure .
Industrial Production Methods
Industrial production methods for (3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate often rely on scalable synthetic routes that can be performed under mild conditions. These methods may include the use of catalytic systems and continuous flow reactors to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate, reducing agents like sodium borohydride, and catalysts like palladium .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce halogenated or alkylated products.
科学研究应用
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a scaffold for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(3S)-1-Azabicyclo[2.2.2]octan-3-ol: This compound is structurally similar but contains a hydroxyl group instead of a carbonochloridate group.
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure but shares similar nitrogen-containing features.
Uniqueness
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate is unique due to its specific functional group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes.
属性
分子式 |
C8H12ClNO2 |
|---|---|
分子量 |
189.64 g/mol |
IUPAC 名称 |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] carbonochloridate |
InChI |
InChI=1S/C8H12ClNO2/c9-8(11)12-7-5-10-3-1-6(7)2-4-10/h6-7H,1-5H2/t7-/m1/s1 |
InChI 键 |
WGNZRZSJIVMRBU-SSDOTTSWSA-N |
手性 SMILES |
C1CN2CCC1[C@@H](C2)OC(=O)Cl |
规范 SMILES |
C1CN2CCC1C(C2)OC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13439547.png)

